molecular formula C12H15ClN4O2 B6053089 N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride

N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride

Cat. No. B6053089
M. Wt: 282.72 g/mol
InChI Key: ZXUGEUWBOQUQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride, also known as Nitroquipazine, is a chemical compound that has been extensively studied for its biological and pharmacological properties. Nitroquipazine is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain.

Mechanism of Action

N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene acts as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and modulation of various neuronal circuits.
Biochemical and Physiological Effects
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of mood, cognition, and motor function. It has also been demonstrated to exhibit neuroprotective effects and enhance neurogenesis in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter, its well-established pharmacological profile, and its availability in pure form. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

For research on N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene include the investigation of its therapeutic potential in the treatment of various neurological and psychiatric disorders, the elucidation of its mechanism of action at the molecular and cellular levels, and the development of novel analogs with improved pharmacological properties. Additionally, the use of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene as a tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders is an area of ongoing research.

Synthesis Methods

The synthesis of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene involves the reaction of 5-nitro-8-quinolinecarboxylic acid with 1,2-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene hydrochloride in high yield and purity.

Scientific Research Applications

N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated as a potential tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders.

properties

IUPAC Name

1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c1-8(13)7-15-10-4-5-11(16(17)18)9-3-2-6-14-12(9)10;/h2-6,8,15H,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUGEUWBOQUQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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